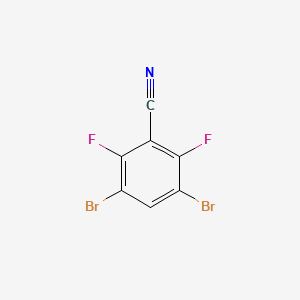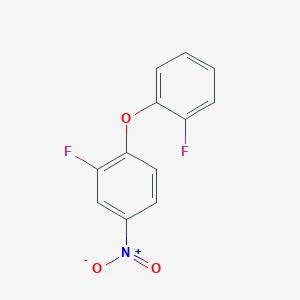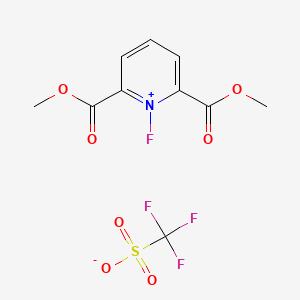![molecular formula C21H25BClF4NO B8214424 5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8214424.png)
5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate: is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of benzo[d]oxazolium salts and is characterized by the presence of tert-butyl groups and a chlorophenyl group attached to the benzo[d]oxazolium core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate typically involves the reaction of 5,7-di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazole with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the benzo[d]oxazolium core, potentially converting it to a benzo[d]oxazole derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of tert-butyl alcohols or ketones.
Reduction: Formation of benzo[d]oxazole derivatives.
Substitution: Formation of substituted benzo[d]oxazolium salts.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. Its unique properties make it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound may be used as a probe or marker due to its distinct chemical properties. It can help in studying various biological processes and interactions.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new therapeutic agents.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets. The benzo[d]oxazolium core can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The tert-butyl and chlorophenyl groups contribute to the compound’s overall reactivity and stability, influencing its interactions with molecular targets.
Comparaison Avec Des Composés Similaires
- 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate
- 5,7-Di-tert-butyl-3-(4-(trifluoromethyl)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate
Comparison:
- 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate: Lacks the chlorophenyl group, which may result in different reactivity and applications.
- 5,7-Di-tert-butyl-3-(4-(trifluoromethyl)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate: The presence of a trifluoromethyl group instead of a chlorophenyl group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of 5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate lies in its specific structural features, which confer distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propriétés
IUPAC Name |
5,7-ditert-butyl-3-(4-chlorophenyl)-1,3-benzoxazol-3-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClNO.BF4/c1-20(2,3)14-11-17(21(4,5)6)19-18(12-14)23(13-24-19)16-9-7-15(22)8-10-16;2-1(3,4)5/h7-13H,1-6H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNZKYQZHWOCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=C(C=C3)Cl)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BClF4NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile](/img/structure/B8214342.png)

![2,6-dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B8214349.png)
![9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone](/img/structure/B8214355.png)






![3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8214415.png)



